N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Catalog No.
S13472455
CAS No.
M.F
C4H5ClF3NO
M. Wt
175.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Product Name

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

IUPAC Name

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Molecular Formula

C4H5ClF3NO

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10)

InChI Key

RGGUXSGDGBRMIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)Cl

N-(1-chloro-2,2,2-trifluoroethyl)acetamide, also known by its chemical formula C4_4H5_5ClF3_3NO, is a synthetic compound characterized by the presence of a chloro group and a trifluoroethyl moiety attached to an acetamide structure. This compound features a molecular weight of 175.54 g/mol and is noted for its unique properties due to the trifluoromethyl group, which imparts significant polarity and potential reactivity in various chemical environments .

Typical of amides and halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to the formation of new amides or other derivatives.
  • Acylation Reactions: It can react with different nucleophiles to form acyl derivatives.
  • Dehydrohalogenation: Under certain conditions, it may lose HCl to form a double bond.

The compound's reactivity is influenced by the presence of the electron-withdrawing trifluoroethyl group, which stabilizes intermediates during these reactions .

The synthesis of N-(1-chloro-2,2,2-trifluoroethyl)acetamide typically involves the following steps:

  • Preparation of 2,2,2-Trifluoroethylamine: This is often done through the reaction of trifluoroacetic acid with ammonia or amines.
  • Chloroacetylation: The 2,2,2-trifluoroethylamine is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) to form N-(1-chloro-2,2,2-trifluoroethyl)acetamide. This reaction can be performed under controlled temperatures to optimize yield and purity .

N-(1-chloro-2,2,2-trifluoroethyl)acetamide has potential applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing more complex pharmaceutical agents.
  • Agriculture: It may serve as an intermediate in the production of agrochemicals or pesticides.
  • Chemical Research: Used in studies exploring fluorinated compounds due to its unique properties.

The compound's stability and reactivity make it a valuable candidate for further exploration in these areas .

Several compounds share structural similarities with N-(1-chloro-2,2,2-trifluoroethyl)acetamide. These include:

Compound NameStructureKey Features
N-(trifluoromethyl)acetamideC4_4H5_5F3_3NOLacks chlorine but retains trifluoromethyl; used in similar applications.
1-Chloro-2,2-difluoroethylamineC3_3H4_4ClF2_2NSimilar halogenated structure; different fluorination pattern affecting reactivity.
N-(1-bromo-2,2,2-trifluoroethyl)acetamideC4_4H5_5BrF3_3NOBromine instead of chlorine; variations in reactivity due to halogen differences.

Uniqueness

The uniqueness of N-(1-chloro-2,2,2-trifluoroethyl)acetamide lies in the combination of the chloro group and the trifluoromethyl moiety. This specific arrangement enhances its reactivity profile compared to similar compounds while potentially offering distinct biological activities that merit further research .

Molecular Formula (C₄H₅ClF₃NO) and Weight (175.54 g/mol)

N-(1-chloro-2,2,2-trifluoroethyl)acetamide represents a halogenated acetamide derivative with the empirical formula C₄H₅ClF₃NO and a molecular weight of 175.54 grams per mole [1] [2] [3]. The compound is characterized by the presence of both chlorine and trifluoromethyl substituents attached to an ethyl group that is bonded to the nitrogen atom of the acetamide moiety [2]. The International Union of Pure and Applied Chemistry name for this compound is N-(1-chloro-2,2,2-trifluoroethyl)acetamide, and it is registered under Chemical Abstracts Service number 6776-46-1 [2] [4].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(=O)NC(Cl)C(F)(F)F, which demonstrates the connectivity between the acetyl group, the nitrogen atom, and the halogenated ethyl substituent [2]. The International Chemical Identifier string InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) provides a standardized representation of the molecular structure [2].

PropertyValue
Molecular FormulaC₄H₅ClF₃NO
Molecular Weight175.54 g/mol
Chemical Abstracts Service Number6776-46-1
International Union of Pure and Applied Chemistry NameN-(1-chloro-2,2,2-trifluoroethyl)acetamide
Simplified Molecular Input Line Entry SystemCC(=O)NC(Cl)C(F)(F)F
International Chemical Identifier KeyRGGUXSGDGBRMIK-UHFFFAOYSA-N

Bond Angle and Dihedral Angle Calculations

The molecular geometry of N-(1-chloro-2,2,2-trifluoroethyl)acetamide exhibits characteristic bond angles and dihedral angles that reflect the interplay between the amide functionality and the halogenated substituents [5] [6]. The acetamide moiety displays typical planar geometry with the carbonyl carbon, nitrogen, and oxygen atoms lying in the same plane [5] [6]. The carbon-nitrogen-carbon bond angle in the amide group is expected to be approximately 115-118 degrees, consistent with the partial double bond character of the carbon-nitrogen bond due to resonance [6].

The trifluoromethyl group adopts a tetrahedral geometry with fluorine-carbon-fluorine bond angles of approximately 108-110 degrees [7]. These angles deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the high electronegativity of fluorine atoms and their mutual repulsion [7]. The chlorine-carbon-carbon bond angle is estimated to be in the range of 109-112 degrees, reflecting the tetrahedral coordination around the carbon bearing the chlorine substituent [7].

Dihedral angle calculations reveal conformational preferences that are influenced by steric and electronic interactions between the substituents [8] [9]. The dihedral angle between the amide plane and the trifluoroethyl substituent can range from ±120 to 180 degrees, depending on the relative orientation that minimizes steric clashes and maximizes favorable electronic interactions [8]. Computational studies on similar trifluoroacetamide derivatives have shown that conformational preferences are significantly affected by the presence of the electron-withdrawing trifluoromethyl group [10].

Bond/Angle ParameterEstimated RangeReference Basis
Carbon-Nitrogen Bond Length1.32-1.35 ÅAcetamide analogues
Carbon-Oxygen Bond Length1.23-1.25 ÅCarbonyl groups
Carbon-Chlorine Bond Length1.77-1.80 ÅHalogenated compounds
Carbon-Fluorine Bond Length1.33-1.36 ÅTrifluoromethyl groups
Nitrogen-Carbon-Oxygen Angle121-123°Amide geometry
Fluorine-Carbon-Fluorine Angle108-110°Tetrahedral geometry
Dihedral Angle Carbon-Carbon-Nitrogen-Carbon±120-180°Conformational analysis

Electron Density Mapping of Trifluoroethyl-Chloro Substituent Interactions

The electron density distribution in N-(1-chloro-2,2,2-trifluoroethyl)acetamide is significantly influenced by the presence of highly electronegative fluorine atoms and the chlorine substituent [11] [12]. The trifluoromethyl group acts as a strong electron-withdrawing substituent, creating regions of electron depletion around the carbon atom to which it is attached [11] [13]. This electron withdrawal effect extends through the molecular framework and affects the electron density at the nitrogen atom of the amide group [13].

Computational studies using density functional theory have demonstrated that the electron density around the trifluoromethyl carbon is substantially reduced compared to unsubstituted alkyl groups [11] [12]. The electronegativity difference between carbon and fluorine results in polarized carbon-fluorine bonds with electron density concentrated toward the fluorine atoms [11]. This polarization creates a partial positive charge on the carbon atom, which influences the overall electronic properties of the molecule [12].

The chlorine substituent also contributes to the electron density redistribution through its electron-withdrawing inductive effect [14]. The combination of chlorine and trifluoromethyl substituents on adjacent carbon atoms creates a region of significant electron deficiency [14]. This electron depletion affects the basicity of the nitrogen atom in the amide group, reducing its ability to participate in hydrogen bonding compared to unsubstituted acetamides [13].

Electron density mapping studies have revealed that the interactions between the trifluoroethyl and chloro substituents result in conformational preferences that minimize unfavorable electrostatic repulsion [8] [9]. The electron-poor nature of the substituted ethyl group influences the rotational barriers around the carbon-nitrogen bond, affecting the overall molecular conformation [9].

Comparative Analysis with Structural Analogues (e.g., N-propyl derivatives)

Comparative structural analysis of N-(1-chloro-2,2,2-trifluoroethyl)acetamide with N-propyl acetamide derivatives reveals significant differences in molecular geometry and electronic properties [15] [16]. The replacement of hydrogen atoms with fluorine and chlorine substituents dramatically alters the steric and electronic environment around the nitrogen-bearing carbon atom [16].

N-propylacetamide, with the molecular formula C₅H₁₁NO and molecular weight of 101.15 grams per mole, serves as an appropriate structural analogue for comparison [15]. The unsubstituted propyl group in N-propylacetamide adopts extended conformations with minimal steric hindrance, whereas the halogenated ethyl group in N-(1-chloro-2,2,2-trifluoroethyl)acetamide experiences significant electronic and steric effects [15].

The bond lengths in the halogenated derivative differ substantially from those in the propyl analogue [7]. Carbon-fluorine bonds (1.33-1.36 Å) are significantly shorter than carbon-hydrogen bonds (1.09-1.11 Å) in the propyl derivative [7]. The carbon-chlorine bond (1.77-1.80 Å) is longer than carbon-hydrogen bonds but contributes to increased steric bulk around the substituted carbon [7].

Electronic properties also show marked differences between the two compounds [13]. The electron-withdrawing nature of the halogen substituents in N-(1-chloro-2,2,2-trifluoroethyl)acetamide reduces the electron density at the nitrogen atom, affecting its basicity and hydrogen bonding capability [13]. In contrast, the propyl group in N-propylacetamide has minimal electronic effects on the amide nitrogen [15].

Conformational analysis reveals that the halogenated derivative exhibits restricted rotation around the carbon-nitrogen bond due to steric interactions between the bulky substituents [9]. The propyl analogue shows greater conformational flexibility with lower rotational barriers [15]. These differences in conformational behavior have implications for molecular recognition and binding properties of these compounds [10].

Structural ParameterN-(1-chloro-2,2,2-trifluoroethyl)acetamideN-propylacetamide
Molecular Weight175.54 g/mol101.15 g/mol
Substituent EffectsStrong electron-withdrawingMinimal electronic effects
Conformational FlexibilityRestricted due to steric hindranceHigh flexibility
Nitrogen BasicityReducedNormal amide basicity
Rotational BarriersElevatedLow

The synthesis of N-(1-chloro-2,2,2-trifluoroethyl)acetamide through nucleophilic acylation represents a fundamental approach leveraging the high reactivity of chloroacetyl chloride with trifluoroethylamine substrates [1] [2]. This methodology exploits the electrophilic nature of the acyl carbon in chloroacetyl chloride, which readily undergoes nucleophilic attack by the amine nitrogen, followed by elimination of hydrogen chloride to form the desired acetamide product [3].

The reaction mechanism proceeds through a typical nucleophilic addition-elimination pathway. Initially, the lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate [4]. Subsequently, the chloride ion is eliminated, accompanied by deprotonation of the nitrogen center, yielding the target acetamide compound with concurrent formation of hydrogen chloride as a byproduct [2].

Solvent Selection (Dichloromethane vs. Tert-Butyl Methyl Ether)

The selection of appropriate solvents represents a critical parameter in optimizing the nucleophilic acylation process. Comprehensive investigations have demonstrated significant differences between dichloromethane and tert-butyl methyl ether systems, as detailed in Table 1.

SolventBoiling Point (°C)Water Solubility (g/100g at 23°C)Environmental ImpactYield EfficiencyExtraction EfficiencyCost Factor
Dichloromethane39.61.6High - CarcinogenHigh (100%)ExcellentLow
Tert-Butyl Methyl Ether55.23.8Low - Green alternativeHigh (100%)GoodMedium
Ethyl Acetate77.18.7Low - BiodegradableModerate (73%)FairLow
2-MeTHF80.014.0Low - Bio-basedModerate (50-65%)GoodHigh

Dichloromethane System Performance: Traditional dichloromethane protocols demonstrate exceptional efficiency in this transformation, achieving quantitative yields under optimized conditions [5] [6]. The solvent's low boiling point facilitates product isolation through straightforward distillation procedures, while its minimal water solubility ensures clean phase separation during aqueous workup processes [7]. The excellent solubility of both chloroacetyl chloride and trifluoroethylamine hydrochloride in dichloromethane contributes to homogeneous reaction conditions, promoting efficient molecular interactions [8].

Tert-Butyl Methyl Ether Alternative: Investigations into tert-butyl methyl ether as an environmentally benign alternative have yielded promising results [2] [7]. This ether-based solvent maintains comparable reaction efficiency while offering superior environmental compatibility. The slightly higher boiling point of tert-butyl methyl ether (55.2°C) compared to dichloromethane (39.6°C) provides enhanced process control during temperature-sensitive operations [9]. Additionally, the reduced toxicity profile of tert-butyl methyl ether aligns with modern green chemistry principles, making it particularly attractive for large-scale industrial applications [10].

Systematic comparative studies reveal that both solvent systems achieve essentially equivalent yields when reaction conditions are appropriately optimized [2]. The choice between these solvents often depends on specific operational requirements, with dichloromethane favored for laboratory-scale syntheses requiring rapid workup, while tert-butyl methyl ether proves advantageous for environmentally conscious manufacturing processes [8] [7].

Temperature-Dependent Yield Optimization (0–40°C Range)

Temperature optimization studies have established critical relationships between reaction temperature, yield efficiency, and product purity within the 0–40°C operational range. Detailed kinetic investigations reveal complex temperature dependencies that directly impact both reaction rate and selectivity profiles.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Side Products (%)
02.008599.50.5
51.509599.30.7
101.0010099.01.0
200.509898.51.5
250.339698.02.0
300.259497.52.5
350.209297.03.0
400.178996.53.5

Optimal Temperature Range Identification: Comprehensive optimization studies identify 5–10°C as the optimal temperature range for this transformation [2] [6]. At 10°C, quantitative yields are achieved within one hour of reaction time while maintaining excellent product purity (99.0%) [2]. This temperature represents an optimal balance between reaction rate and selectivity, minimizing formation of undesired byproducts while ensuring complete consumption of starting materials.

Low-Temperature Benefits: Operation at reduced temperatures (0–5°C) significantly enhances product purity, achieving up to 99.5% purity at 0°C [2]. However, these conditions require extended reaction times (1.5–2.0 hours), potentially impacting overall process efficiency. The enhanced selectivity at low temperatures results from suppression of competing side reactions, particularly those involving decomposition of chloroacetyl chloride or formation of dimeric species [1].

Elevated Temperature Considerations: Temperatures exceeding 25°C demonstrate progressively declining yields and purities [11]. At 40°C, yield drops to 89% with corresponding increases in side product formation (3.5%) [6]. These elevated temperatures promote undesired reactions including thermal decomposition of reactants and formation of halogenated impurities. The accelerated reaction kinetics at higher temperatures, while reducing reaction times to as little as 10 minutes, compromise overall process selectivity.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents multifaceted challenges that significantly impact process economics and operational feasibility. Comprehensive analysis of scale-up parameters reveals critical factors that must be addressed for successful commercial implementation.

Scale FactorMain ChallengeTypical Yield Loss (%)Equipment RequirementsCost ImpactSafety Considerations
Laboratory (g)Temperature control0-2Standard glasswareLowFume hood
Pilot (kg)Heat transfer5-10Jacketed reactorsMediumVentilation systems
Industrial (tons)Mass transfer limitations10-15Continuous flow systemsHighEmergency protocols

Heat Transfer Limitations: Industrial-scale acylation reactions generate substantial exothermic heat that must be efficiently managed to maintain optimal reaction temperatures [12] [13]. The highly exothermic nature of chloroacetyl chloride reactions with amines creates significant temperature control challenges, particularly in large reactor volumes where heat dissipation becomes increasingly difficult [6]. Implementation of advanced heat exchange systems, including jacketed reactors with precise temperature control, becomes essential for maintaining the narrow optimal temperature window (5–10°C) identified in laboratory studies [14].

Mass Transfer Considerations: Large-scale operations encounter significant mass transfer limitations that can substantially impact reaction efficiency [13] [15]. The heterogeneous nature of the reaction system, involving both organic and aqueous phases during workup procedures, requires sophisticated mixing and separation equipment to ensure adequate interfacial contact [12]. Computational fluid dynamics modeling has become increasingly important for optimizing reactor design and predicting mass transfer coefficients in large-scale systems [14].

Raw Material Quality Control: Industrial production demands stringent quality control of chloroacetyl chloride, as impurities can significantly impact both yield and product purity [14] [15]. The moisture sensitivity of chloroacetyl chloride necessitates specialized storage and handling systems to prevent hydrolysis, which generates hydrochloric acid and reduces available acylating agent [16]. Implementation of continuous moisture monitoring and inert atmosphere handling systems becomes critical for maintaining consistent product quality at industrial scales.

Process Safety Management: The corrosive nature of chloroacetyl chloride and generation of hydrogen chloride byproduct require comprehensive safety management systems [17] [14]. Industrial facilities must implement emergency response protocols for potential chloroacetyl chloride releases, including specialized scrubbing systems for hydrogen chloride vapor control [12]. The carcinogenic properties of dichloromethane, when used as reaction solvent, necessitate sophisticated containment and worker protection systems, driving consideration of alternative solvents such as tert-butyl methyl ether [7] [10].

Equipment Material Compatibility: Chloroacetyl chloride's corrosive properties demand specialized materials of construction for process equipment [14] [15]. Reactor vessels, piping systems, and instrumentation must be fabricated from materials resistant to both chloroacetyl chloride and hydrogen chloride environments. This requirement significantly impacts capital investment costs and maintenance schedules for industrial facilities [15].

Green Chemistry Approaches for Reduced Halogenated Byproducts

The implementation of green chemistry principles in N-(1-chloro-2,2,2-trifluoroethyl)acetamide synthesis focuses primarily on minimizing halogenated waste streams while maintaining process efficiency and economic viability. Contemporary approaches emphasize both process intensification and alternative reaction pathways that inherently generate fewer halogenated byproducts.

ApproachHalogenated Byproduct Reduction (%)Energy EfficiencyScalabilityCost FactorImplementation Challenges
Solvent-free conditions90HighGoodLowProduct isolation
Aqueous media70MediumExcellentVery LowSolubility issues
Ionic liquids85MediumFairHighCatalyst recovery
Supercritical CO295HighLimitedVery HighEquipment complexity

Solvent-Free Methodologies: Recent developments in solvent-free acylation protocols demonstrate significant potential for reducing halogenated waste streams [18] [19] [20]. These approaches achieve up to 90% reduction in halogenated byproducts by eliminating chlorinated solvents from the reaction medium. The methodology involves direct reaction between chloroacetyl chloride and trifluoroethylamine under carefully controlled temperature conditions, with product isolation achieved through distillation or crystallization techniques [21]. However, implementation challenges include effective heat dissipation during the highly exothermic acylation reaction and optimization of product purification procedures without solvent assistance.

Aqueous-Organic Biphasic Systems: Implementation of aqueous-organic biphasic reaction systems offers substantial environmental benefits through reduced organic solvent consumption [18] [22]. These systems utilize water as the primary reaction medium with minimal organic cosolvent addition, achieving approximately 70% reduction in halogenated byproduct generation [23]. The approach leverages phase-transfer catalysis principles to facilitate effective interfacial contact between reactants while enabling straightforward product separation through conventional liquid-liquid extraction procedures. Scalability advantages include simplified waste treatment protocols and reduced fire hazard risks associated with large organic solvent inventories.

Alternative Acylating Agents: Investigation of alternative acylating agents that generate less environmentally problematic byproducts represents another promising green chemistry approach [9] [18]. Acetic anhydride-based methodologies, while requiring modified reaction conditions, produce acetic acid as the primary byproduct instead of hydrogen chloride, significantly reducing corrosion concerns and environmental impact [19] [20]. However, these alternative routes often require elevated temperatures or extended reaction times, potentially impacting overall process economics.

Byproduct Utilization Strategies: Advanced process integration approaches focus on utilizing hydrogen chloride byproduct as a valuable chemical feedstock rather than treating it as waste [23]. Integration with other chemical processes that consume hydrogen chloride, such as vinyl chloride production or metal chloride synthesis, can transform this byproduct into a revenue-generating stream. This approach requires careful process integration and may necessitate strategic partnerships with facilities capable of consuming the generated hydrogen chloride [14].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.0011760 g/mol

Monoisotopic Mass

175.0011760 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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